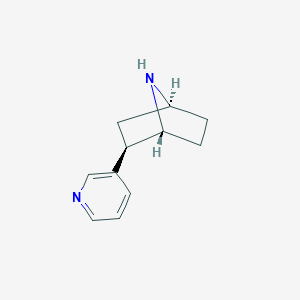

Norchloroepibatidine

Description

Structure

3D Structure

Properties

CAS No. |

155322-26-2 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(1R,2R,4S)-2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2/t9-,10+,11+/m0/s1 |

InChI Key |

GYACOUGJSVTBRX-HBNTYKKESA-N |

SMILES |

C1CC2C(CC1N2)C3=CN=CC=C3 |

Isomeric SMILES |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=CC=C3 |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=CC=C3 |

Other CAS No. |

155322-26-2 |

Synonyms |

(1S,2S,4R)-exo-2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane 2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane hydrochloride norchloroepibatidine norchloroepibatidine dihydrochloride, (exo-(+-))-isomer norchloroepibatidine, (1R-exo)-isomer norchloroepibatidine, (endo-(+-))-isomer norchloroepibatidine, (exo-(+-))-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Norchloroepibatidine

Synthetic Pathways to Norchloroepibatidine and its Analogues

The core structure of this compound, the 7-azabicyclo[2.2.1]heptane ring system, presents a significant synthetic challenge. A common and effective strategy for its construction is the Diels-Alder reaction. This approach often involves the cycloaddition of a suitable diene, such as cyclopentadiene, with an imine-containing dienophile. For instance, aza-Diels-Alder reactions have been successfully employed to form the rigid 2-azabicyclo[2.2.1]hept-5-ene skeleton, which serves as a key intermediate. le.ac.uk Subsequent chemical transformations are then required to introduce the desired substituents and achieve the final target molecule.

One established method for synthesizing epibatidine (B1211577) analogues involves a reductive, stereoselective, palladium-catalyzed Heck-type coupling. This reaction is typically performed between an N-Boc protected azanorbornene and a functionalized halopyridine. nih.gov This methodology allows for the efficient and controlled introduction of the chloropyridyl moiety at the desired position on the azabicyclic core.

Modifications to both the azabicyclo[2.2.1]heptane core and the pyridine (B92270) ring have been extensively explored to generate a diverse range of analogues. For example, 1-substituted epibatidine analogues have been synthesized, featuring a symmetric 1-substituted 7-azabicyclo[2.2.1]heptane skeleton. nih.gov Additionally, analogues with modified pyridine rings have been developed to investigate the impact of these changes on receptor binding and functional activity. nih.gov

A notable approach to creating epibatidine analogues involves a radical rearrangement strategy. This method can be used to generate 6-substituted 2-azabicyclo[2.2.1]-5-heptenes, which are valuable precursors for certain isomers of epibatidine. researchgate.net Furthermore, the synthesis of analogues based on the 2-azabicyclo[2.2.1]heptane system has been achieved through various strategies, including the nucleophilic attack of lithiated chloropyridine onto an appropriate azabicyclic ketone. le.ac.uk

The table below summarizes some of the key synthetic strategies employed for preparing this compound and its analogues.

| Synthetic Strategy | Key Reaction | Intermediate(s) | Target Modification |

| Diels-Alder Reaction | Aza-Diels-Alder cycloaddition | 2-Azabicyclo[2.2.1]hept-5-ene | Azabicyclic core construction |

| Heck Coupling | Palladium-catalyzed coupling | N-Boc protected azanorbornene | Introduction of pyridyl moiety |

| Radical Rearrangement | Free-radical induced rearrangement | Azanortricyclanol | 6-substituted 2-azabicyclo[2.2.1]-5-heptenes |

| Nucleophilic Addition | Lithiated chloropyridine addition | Azabicyclic ketone | Pyridyl substitution |

Radiosynthesis and Radiolabeling of this compound Derivatives

The development of radiolabeled this compound derivatives has been crucial for their use as probes in Positron Emission Tomography (PET) and other in vivo imaging techniques. These radiotracers allow for the non-invasive visualization and quantification of nAChRs in the brain.

Carbon-11 (¹¹C), with its short half-life of 20.4 minutes, is a commonly used positron-emitting radionuclide for PET imaging. Structural variations of the nAChR radioligand N-[(¹¹)C]methyl-epibatidine have led to the formation of ¹¹C-labeled N-methyl-norchloroepibatidine (N-methyl-NorchloroEPB). nih.gov

The radiosynthesis of these analogues is typically achieved through methylation of the corresponding precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. nih.gov These reactions are generally performed with high radiochemical purities (>98%) and yield specific activities in the range of 140 to 500 GBq/µmol at the end of synthesis. The decay-corrected radiochemical yield, relative to the starting [¹¹C]CH₃I, is typically between 5% and 10%. nih.gov

Fluorine-18 (¹⁸F) is another important radionuclide for PET, offering a longer half-life of 109.8 minutes, which allows for more complex synthetic procedures and longer imaging times. uchicago.edu Several ¹⁸F-labeled derivatives of this compound have been developed.

One such derivative is [¹⁸F]norchlorofluoroepibatidine (exo-2-(2'-[¹⁸F]fluoro-5'-pyridyl)-7-azabicyclo[2.2.1]heptane). nih.gov Its synthesis involves the nucleophilic aromatic substitution of a suitable precursor, such as a bromo-, iodo-, or nitro-substituted pyridyl analogue, with the [¹⁸F]F⁻-Kryptofix 222 complex in dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction can be accelerated using conventional heating or microwave activation. nih.gov For example, using microwave activation, significant quantities of pure [¹⁸F]norchlorofluoroepibatidine can be produced in under two hours. nih.gov

Another notable ¹⁸F-labeled analogue is [¹⁸F]FPhEP (exo-2-(2'-fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane). The radiosynthesis of [¹⁸F]FPhEP involves a two-step process: no-carrier-added nucleophilic heteroaromatic ortho-radiofluorination of an N-Boc-protected precursor, followed by the removal of the N-Boc protecting group using trifluoroacetic acid (TFA). nih.gov

The following table provides a summary of the key aspects of ¹⁸F-labeled this compound analogue synthesis.

| Radiotracer | Precursor | Labeling Method | Key Conditions |

| [¹⁸F]Norchlorofluoroepibatidine | Bromo-, iodo-, or nitro-pyridyl analogue | Nucleophilic aromatic substitution | [¹⁸F]F⁻-K222, DMSO, microwave activation |

| [¹⁸F]FPhEP | N-Boc-protected chloro- or bromo derivative | Nucleophilic heteroaromatic ortho-radiofluorination | K[¹⁸F]F-Kryptofix 222, DMSO, microwave activation |

Tritium (B154650) (³H) is a beta-emitting isotope of hydrogen that is widely used in biomedical research for in vitro and preclinical studies due to its low energy beta emission and the ability to label compounds without altering their chemical structure. Tritium-labeled (+)- and (−)-norchloroepibatidine have been synthesized through the reductive tritiation of epibatidine. This process involves the use of tritium gas (³H₂) and a palladium on carbon (Pd/C) catalyst in the presence of a base such as potassium hydroxide (B78521) in methanol. This method provides access to the radiolabeled compounds that are valuable tools for in vivo labeling of nAChRs.

Enantiomeric Preparation and Purity

This compound possesses chiral centers, and its enantiomers can exhibit different biological activities. Therefore, the preparation of enantiomerically pure compounds is of significant importance. Several strategies have been employed to obtain single enantiomers of this compound and its analogues.

One common approach is the chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through crystallization. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers and assessing their purity. csfarmacie.cznih.gov For instance, the enantiomers of N-[(¹¹C]methyl-norchloroepibatidine have been prepared in high optical purity (>98% enantiomeric excess) by labeling the appropriate optically active substrates, which were themselves obtained via chiral HPLC. nih.gov

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This can involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the key bond-forming reactions. For example, the enantioselective synthesis of chiral molecules can be achieved through catalytic transformations such as asymmetric hydrogenation or asymmetric organocatalysis. rroij.com The development of novel chiral ligands and catalysts continues to advance the field of asymmetric synthesis, offering more efficient and selective routes to chiral compounds like this compound. iupac.orgchemrxiv.orgnih.govsci-hub.st

Design and Synthesis of Novel Epibatidine-Related Compounds and Derivatives

The design and synthesis of novel epibatidine-related compounds are driven by the quest for molecules with improved therapeutic profiles, such as reduced toxicity and enhanced selectivity for specific nAChR subtypes. These efforts have led to a wide array of derivatives with modifications to both the azabicyclic core and the aromatic ring.

Modifications to the 7-azabicyclo[2.2.1]heptane core have included the synthesis of analogues with substituents at various positions. For example, 7-substituted 2-azabicyclo[2.2.1]heptanes have been synthesized and serve as key intermediates for novel epibatidine analogues. nih.gov The introduction of functional groups at the C-7 position can be achieved through nucleophilic substitution reactions. le.ac.uk

The pyridine ring of epibatidine has also been a major focus for modification. Analogues have been synthesized where the 6-chloro-3-pyridyl moiety is replaced with other heterocyclic systems. For example, the synthesis of isoepiboxidine, where the chloropyridine is replaced by a methylisoxazole ring, has been reported. nih.gov Furthermore, the synthesis of analogues with different substitution patterns on the pyridine ring has been explored to probe the structure-activity relationship. nih.gov The development of synthetic routes that allow for the rapid diversification of the aromatic component is crucial for generating libraries of novel compounds for biological screening. nih.gov

Molecular Interactions with Nicotinic Acetylcholine Receptors Nachrs

Receptor Binding Affinity Studies

The affinity of a compound for its receptor is a fundamental measure of its potential potency. For Norchloroepibatidine, this is typically quantified through receptor binding affinity studies, which measure the strength of the interaction between the compound and various nAChR subtypes.

Competitive binding assays are a standard and essential method for determining the binding affinity of an unlabeled ligand, such as this compound. nih.govnih.gov This technique involves measuring the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor. nih.gov In the context of nAChRs, a commonly used radioligand is [³H]epibatidine. nih.gov

The assay is performed by incubating a preparation of cells or tissues expressing the nAChR subtype of interest with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound. unc.edu As the concentration of the competitor (this compound) increases, it displaces more of the radioligand from the receptors. The amount of bound radioactivity is measured, and the data are used to generate a competition curve, from which the compound's inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the competitor required to displace 50% of the specifically bound radioligand.

The IC50 value obtained from a competitive binding assay is dependent on the experimental conditions, particularly the concentration of the radioligand used. To obtain a more absolute measure of binding affinity, the IC50 is converted to an inhibition constant (Ki). unc.edu The Ki value is a measure of the intrinsic affinity of the competitor ligand for the receptor and is calculated using the Cheng-Prusoff equation, which takes into account the IC50 of the compound and the dissociation constant (Kd) of the radioligand. A lower Ki value indicates a higher binding affinity.

While specific Ki values for this compound are not detailed in the provided search results, data for a closely related derivative, norchloro-fluoro-homoepibatidine (NCFHEB), provide insight into the binding profile. Studies on NCFHEB have been conducted using competitive binding assays with [³H]epibatidine on human nAChR subtypes expressed in stably transfected cell lines. nih.gov

Binding Affinity (Ki) of Norchloro-fluoro-homoepibatidine (NCFHEB) at Human nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) |

|---|---|---|

| (+)-NCFHEB | α4β2 | 0.064 |

| (-)-NCFHEB | α4β2 | 0.112 |

| Epibatidine (B1211577) (for comparison) | α4β2 | 0.014 |

| (+)-NCFHEB | α3β4 | Lower affinity (up to 65x lower than Epibatidine) |

| (-)-NCFHEB | α3β4 | Lower affinity (up to 65x lower than Epibatidine) |

Data derived from a study on epibatidine-related compounds. nih.gov

Subtype Selectivity Profiling of this compound

The diverse family of nAChRs is composed of various combinations of α and β subunits, leading to numerous receptor subtypes with distinct pharmacological properties and anatomical distributions. nih.gov The selectivity of a ligand for a specific subtype is a critical aspect of its pharmacological profile, as it can determine the ligand's therapeutic potential and side-effect profile. nih.gov The selectivity of this compound and its analogs is evaluated by comparing their binding affinities (Ki values) across different nAChR subtypes. nih.gov

The α4β2 subtype is the most abundant nAChR in the central nervous system and is a key target in research related to nicotine (B1678760) addiction. nih.govnih.gov Studies on derivatives like norchloro-fluoro-homoepibatidine (NCFHEB) demonstrate a very high binding affinity for the human α4β2 nAChR. nih.gov The enantiomers (+)-NCFHEB and (-)-NCFHEB exhibit Ki values of 0.064 nM and 0.112 nM, respectively. nih.gov These values are in the same sub-nanomolar range as the parent compound, epibatidine (Ki: 0.014 nM), indicating a potent interaction with this receptor subtype. nih.gov This high affinity suggests that this compound itself likely interacts strongly with α4β2 nAChRs.

The α3β4 nAChR subtype is predominantly found in the autonomic ganglia and in specific regions of the central nervous system, such as the medial habenula. nih.gov It has emerged as a significant target in various fields of research. nih.gov Compared to their potent binding at the α4β2 subtype, epibatidine derivatives show a markedly lower affinity for the α3β4 nAChR. nih.gov The affinity of NCFHEB enantiomers for the human α3β4 nAChR is reported to be up to 65 times lower than that of epibatidine. nih.gov This significant difference in binding affinity between the α4β2 and α3β4 subtypes results in a high degree of selectivity for the α4β2 receptor. This selectivity is a key characteristic being explored in the development of novel nicotinic ligands. nih.gov

The homomeric α7 nAChR is another prominent subtype in the brain, involved in cognitive processes like learning and memory. nih.govnih.gov While the binding of this compound's parent compound, epibatidine, to α7 nAChRs has been studied, specific binding affinity data (Ki values) for this compound or its derivative NCFHEB at this subtype are not explicitly detailed in the provided search results. nih.govnih.govresearchgate.net Research on epibatidine has been used to probe the binding site interactions at the α7 nAChR, often using acetylcholine-binding protein (AChBP) as a structural homologue. nih.govresearchgate.net Given that epibatidine itself has a lower affinity for α7 nAChRs compared to heteromeric subtypes like α4β2, it is plausible that this compound would also exhibit lower affinity for the α7 subtype. However, direct experimental data are required for confirmation.

Functional Characterization of nAChR Activation

Functional characterization moves beyond binding affinity to describe the actual effect a ligand has on the receptor's activity. This is typically defined by its agonistic (activating) or antagonistic (blocking) properties.

A ligand's interaction with an nAChR can result in a spectrum of functional outcomes. Full agonists, like acetylcholine (B1216132) and epibatidine, bind to the receptor and induce a maximal conformational change, leading to robust channel opening. caltech.edu Antagonists bind to the receptor but fail to trigger activation, thereby blocking agonists from binding and activating the channel. Partial agonists elicit a response that is submaximal compared to a full agonist. researchgate.net

The functional profile of epibatidine analogs is highly sensitive to structural changes. While epibatidine itself is a full agonist at α4β2, α3β4, and α7 nAChRs, many of its synthetic analogs, particularly deschloroepibatidine derivatives, exhibit little to no agonist activity at the α4β2 subtype and instead function as potent antagonists. caltech.edu This shift from agonist to antagonist activity by modifying the chloropyridinyl ring suggests that this compound may also have a functional profile distinct from its parent compound, though specific studies characterizing it as an agonist or antagonist are not detailed in the available literature.

Electrophysiological techniques, such as two-electrode voltage-clamp studies on Xenopus oocytes expressing specific recombinant nAChR subtypes, provide quantitative measures of a ligand's functional potency (EC50) and efficacy (% of maximal acetylcholine response). caltech.edunih.gov These studies allow for a precise characterization of how a compound activates or inhibits ion flow through the channel.

For example, studies on various tobacco alkaloids and synthetic ligands have generated detailed functional data. Nicotine is a potent agonist of human α4β2 nAChRs but a weak agonist at the α7 subtype. nih.gov In contrast, many deschloroepibatidine analogs show potent antagonism at α4β2-nAChRs with IC50 values in the low micromolar range. caltech.edu While direct electrophysiological data for this compound is not present in the search results, this type of analysis would be essential to definitively characterize its functional impact on specific nAChR subtypes.

Table 2: Example Electrophysiological Data for Nicotinic Ligands at Human nAChR Subtypes This table illustrates the type of data obtained from electrophysiological studies for common nicotinic ligands. Equivalent data for this compound was not found in the search results.

| Compound | Receptor Subtype | Functional Activity (EC50/IC50, µM) | Efficacy (% of ACh max response) | Reference |

|---|---|---|---|---|

| Nicotine | hα4β2 | EC50: 2.3 | ~90% | nih.gov |

| Nicotine | hα7 | EC50: 16.2 | ~10% | nih.gov |

| Anabasine | hα4β2 | EC50: 10.4 | ~85% | nih.gov |

| Anabasine | hα7 | EC50: 18.2 | ~25% | nih.gov |

Nicotinic acetylcholine receptors are archetypal ligand-gated ion channels. The binding of an agonist ligand to the orthosteric site induces a conformational change that opens a central transmembrane pore, allowing the rapid influx of cations, primarily Na+ and Ca2+. mdpi.com This ion flux depolarizes the cell membrane, triggering downstream cellular events such as the firing of an action potential or the release of neurotransmitters. nih.govnih.gov

Functional selectivity, or biased agonism, is a phenomenon where a ligand, upon binding to a single receptor, can stabilize distinct receptor conformations that preferentially activate a subset of downstream signaling pathways over others. nih.gov While most commonly discussed in the context of G protein-coupled receptors, the concept can apply to ligand-gated ion channels that couple to intracellular signaling cascades. For nAChRs, this could mean a ligand might be biased toward ion channel opening versus activating a secondary metabolic pathway. There is currently no evidence in the provided literature to suggest that this compound has been investigated for biased agonism at nAChRs.

Mechanistic Insights into Receptor Recognition and Ligand Binding

The binding of nicotinic ligands occurs at an orthosteric site located at the interface between two of the receptor's five subunits. This binding pocket has two distinct faces: the "principal" face, typically on an α subunit, and the "complementary" face on the adjacent non-α (e.g., β) or α subunit.

The principal face contains a conserved "aromatic box" of amino acid residues, including a key tryptophan (e.g., Trp149 in the α1 subunit), that forms a cation-π interaction with the protonated nitrogen common to most nicotinic agonists. nih.gov The complementary face interacts with the hydrogen bond acceptor portion of the ligand. nih.gov For epibatidine and, by extension, this compound, this is the nitrogen atom on the pyridine (B92270) ring. This interaction is thought to involve a hydrogen bond with the backbone NH of a conserved leucine (B10760876) residue on the complementary subunit. nih.gov The precise positioning of the ligand within this pocket, stabilized by these interactions, is what triggers the conformational change that leads to channel gating. nih.gov While molecular modeling studies have been performed for epibatidine to predict its binding mode, nih.gov specific studies detailing the precise interactions of this compound within the nAChR binding site are not available in the searched literature.

Pharmacophore Models and Binding Sites

A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For nicotinic agonists like epibatidine and its derivatives, the pharmacophore generally consists of a protonated nitrogen, which acts as a hydrogen bond donor, and a hydrogen bond acceptor, typically another nitrogen atom. researchgate.net The optimal distance between the protonated nitrogen and the hydrogen-bond-accepting element is estimated to be approximately 5.5 Å, based on the structure of epibatidine, one of the highest affinity nicotinic compounds known. researchgate.net

The orthosteric binding site for acetylcholine and competitive ligands like this compound is located at the extracellular interface between two adjacent subunits of the pentameric receptor. nih.gov This site is characterized by a pocket formed by several conserved aromatic amino acid residues, often referred to as an "aromatic box," which engages in cation-π and other non-covalent interactions with the ligand. researchgate.net The principal component of the binding site is contributed by an α subunit, while the adjacent subunit provides the complementary component. nih.gov

Studies on the α7 nAChR subtype using mutagenesis have been instrumental in identifying the specific residues critical for epibatidine binding. These experiments, which involve substituting key amino acids and measuring the resultant change in ligand affinity, have confirmed the importance of the aromatic box. Research has shown that mutating specific tyrosine (Y) and tryptophan (W) residues within the binding loops (designated Loops A-F) can dramatically reduce or completely abolish epibatidine binding, confirming their direct role in docking the ligand. nih.govresearchgate.net For instance, mutations of residues such as W53, Y91, W145, Y184, and Y191 in the α7 receptor have been shown to eliminate [³H]epibatidine binding, underscoring their necessity in forming the high-affinity binding pocket. nih.gov

Table 1: Effect of Point Mutations in the α7 nAChR Binding Site on Epibatidine Affinity Data derived from mutagenesis studies probing the interaction of [³H]epibatidine with modified receptors. nih.gov

| Residue Mutation | Effect on Epibatidine Affinity |

| W53C | Abolished |

| Y91C | Abolished |

| N104C | Abolished |

| W145C | Abolished |

| Y184C | Abolished |

| Y191C | Abolished |

| C186A / C187A | Reduced |

| Q114C | Increased |

| S144C | Increased |

| Q55C | Unaffected |

| L106C | Unaffected |

| L116C | Unaffected |

Role of Subunit Composition in Ligand Interaction

The immense diversity of nAChRs arises from the combination of different α (α2-α10) and β (β2-β4) subunits into pentameric structures. nih.gov This subunit heterogeneity is a primary determinant of the pharmacological specificity for ligands, including this compound and its parent compound, epibatidine. Different subunit combinations create unique binding site topographies and allosteric regulatory sites, resulting in distinct affinities and efficacies for any given ligand.

Epibatidine demonstrates significant selectivity among nAChR subtypes, exhibiting a much higher affinity for heteromeric α4β2 receptors, the predominant subtype in the brain, than for homomeric α7 receptors. oup.comarkat-usa.org The stoichiometry of the subunits within a receptor, such as the (α4)₂(β2)₃ high-sensitivity and (α4)₃(β2)₂ low-sensitivity forms, further refines the receptor's pharmacological profile. nih.gov The inclusion of an "accessory" fifth subunit, such as α5 or β3, into a receptor composed of an α/β pair can also dramatically alter ligand activity. nih.gov

Research on various epibatidine derivatives illustrates the profound impact of subunit composition. For example, derivatives have been developed to selectively target α4β2* nAChRs (the asterisk denotes the potential presence of other subunits). frontierspartnerships.org The binding affinities (Ki values) of these analogues vary significantly across different receptor subtypes, highlighting how subtle changes to the ligand structure are differentially accommodated by the binding pockets of various receptor isoforms. This differential affinity is the molecular basis for developing subtype-selective therapeutic agents. arkat-usa.orgscispace.com

Table 2: Binding Affinities (Ki) of Epibatidine Analogues at Different nAChR Subtypes Data from competitive binding assays against [³H]-epibatidine.

| Compound | nAChR Subtype | Ki (nM) | Source |

| RTI-36 | α4β2 | ~0.037 | frontierspartnerships.org |

| RTI-76 | α4β2 | ~0.009 | frontierspartnerships.org |

| RTI-102 | α4β2* | ~0.009 | frontierspartnerships.org |

| Analogue 3b | α7 | Noticeable Affinity | arkat-usa.org |

| Analogue 3c | α7 | 28,000 | arkat-usa.org |

| Analogue 3c | α4β2 | 400,000 | arkat-usa.org |

| Analogue 4b | α7 | Noticeable Affinity | arkat-usa.org |

Molecular Dynamics and Conformational Changes upon Binding

The interaction of an agonist like this compound with an nAChR is a dynamic process that induces a series of profound conformational changes in the receptor protein. These structural transitions are fundamental to the receptor's function, governing the conversion from a resting (closed) state to an active (open) state and subsequently to a desensitized (closed and unresponsive) state. nih.gov Molecular dynamics (MD) simulations, a computational method that models the physical movements of atoms and molecules over time, have provided invaluable, high-resolution insights into these transitions. researchgate.net

Upon agonist binding to the orthosteric site in the extracellular domain, a global conformational wave is triggered, propagating approximately 60 Å to a "gate" within the transmembrane domain, causing the ion pore to open. elifesciences.org MD simulations suggest this process involves a weak-to-strong binding transition at the agonist site itself, with some models indicating the ligand may even reorient or "flip" within the binding pocket as the receptor conformation shifts. elifesciences.org

Time-resolved fluorescence and photolabeling experiments have complemented these computational findings by physically tracking the receptor's structural changes in real-time. nih.govinrae.fr These studies confirm that conformational changes occur on a millisecond timescale, corresponding to channel activation and desensitization, and that different agonist-bound states (e.g., active vs. desensitized) are structurally distinct. nih.govinrae.fr The transitions are not always fully concerted, suggesting that sequential conformational changes occur at different subunit interfaces during the gating process. inrae.fr

Structure Activity Relationships Sar of Norchloroepibatidine and Analogues

Influence of Pyridyl Ring Modifications on Activity and Selectivity

Modifications to the pyridyl ring of norchloroepibatidine analogues have a profound impact on their interaction with nAChRs. The position of the nitrogen atom within the pyridine (B92270) ring is a critical determinant of selectivity. Moving the nitrogen from the 3-position (meta) to the 2-position (ortho) in epibatidine (B1211577) analogues has been shown to improve binding and functional selectivity for certain nAChR subtypes, although this can sometimes lead to a loss of efficacy. nih.gov

Further substitutions on the pyridyl ring also modulate activity. For instance, the addition of a hydrophobic or hydrogen-bonding alkynyl group at the C5 position of the pyridyl ring can enhance selectivity for neuronal nAChR subtypes. nih.gov In a series of 2′-fluoro-3′-(substituted pyridine)deschloroepibatidine analogues, various substituents on the pyridyl ring were explored. The introduction of substituents at the 3' or 4' position of a 4'-pyridyl or 3'-pyridyl ring, respectively, resulted in only minor changes to the high binding affinity for the α4β2* nAChR subtype. nih.gov This suggests that this region of the molecule can be modified to fine-tune selectivity without significantly compromising affinity. The nature of these substituents, including their electronic properties (electron-donating or electron-withdrawing), can influence the antiproliferative activity of pyridine derivatives, a principle that may extend to their nAChR activity. nih.govnih.gov

| Modification | Effect on Activity/Selectivity | Reference |

| Nitrogen position moved to ortho | Improved binding and functional selectivity | nih.gov |

| C5-alkynyl group addition | Improved selectivity for neuronal nAChRs | nih.gov |

| 3'- or 4'-substituents on pyridyl ring | Minor effects on α4β2* affinity | nih.gov |

Effects of Azabicyclic Ring System Variations

The 7-azabicyclo[2.2.1]heptane ring system of this compound is a crucial structural element for its potent nAChR activity. scispace.com Variations in this bicyclic core have been explored to develop analogues with improved selectivity. One approach involves the synthesis of 1-substituted 7-azabicyclo[2.2.1]heptane skeletons. This modification has led to the development of compounds with selective binding to the α4β2 subtype of nAChRs. rsc.org

Another strategy involves altering the bicyclic scaffold itself. For example, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been used as a substitute for the azabicyclic ring of epibatidine. When one of the nitrogen atoms in the bispidine scaffold is incorporated into a carboxamide motif, the resulting compounds exhibit higher affinity and subtype selectivity for α4β2* nAChRs. nih.gov The nature of the substituent attached to this scaffold, whether small alkyl chains or aryl groups, further dictates whether the compound acts as a strong agonist or a partial agonist/antagonist. nih.gov

| Azabicyclic Ring Variation | Resulting Compound Class | Impact on nAChR Interaction | Reference |

| 1-substitution on 7-azabicyclo[2.2.1]heptane | 1-substituted epibatidine analogues | Selective binding to α4β2 subtype | rsc.org |

| Replacement with 3,7-diazabicyclo[3.3.1]nonane | Bispidine derivatives | Higher affinity and selectivity for α4β2* when combined with a carboxamide motif | nih.gov |

Impact of Stereochemistry on nAChR Interaction

Stereochemistry plays a pivotal role in the interaction of this compound and its analogues with nAChRs. The natural alkaloid epibatidine possesses the (1R,2R,4S)-stereochemistry. scispace.com The enantiomeric form of epibatidine, as well as the stereoisomers of its analogues, often exhibit different affinities and efficacies at various nAChR subtypes. For instance, the synthesis of novel epibatidine analogues, such as exo-2-(2'-Chloro-5-pyridinyl)-7-endo- (and exo-) aminobicyclo[2.2.1]heptanes, highlights the importance of the spatial orientation of substituents on the azabicyclic ring. rti.org The specific arrangement of atoms in three-dimensional space determines how well the ligand fits into the binding pocket of the receptor, influencing both its binding affinity and its ability to activate the receptor channel.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov For epibatidine derivatives, QSAR models have been developed to understand the physicochemical properties that determine their affinity for nAChRs. researchgate.net These studies have highlighted the importance of geometric and steric features of the molecules in their interaction with the receptor. researchgate.net

The development of 2D and 3D QSAR models can help in the design of new analogues with improved properties. For example, in studies of other compound classes, QSAR has revealed that features like hydrogen bond counts, hydrophilicity, and the spatial arrangement of steric and hydrophobic groups are crucial for biological activity. nih.govrsc.org By applying these methodologies to this compound analogues, researchers can predict the activity of novel compounds and prioritize their synthesis, accelerating the discovery of more selective and potent nAChR ligands.

Correlation of Structural Features with Specific nAChR Subtype Preferences

The development of this compound analogues with high selectivity for specific nAChR subtypes is a major goal in medicinal chemistry. The α4β2 nAChR subtype is a key target for the development of analgesics and smoking cessation aids. frontierspartnerships.orgnih.gov Several epibatidine derivatives have been specifically designed to target the α4β2* nAChR. frontierspartnerships.org

The structural basis for subtype selectivity is complex and involves subtle differences in the amino acid composition of the nAChR binding pockets. For example, the α4β2 and α3β4 subtypes, while both binding epibatidine, have different residues lining their binding sites. nih.gov The interaction of a ligand with non-conserved residues, such as Phe119 in the β2 subunit, can be a key determinant of α4β2 affinity. nih.gov Similarly, the presence of specific subunits, such as α5 or α6, in combination with α4 and β2, creates distinct nAChR subtypes with unique pharmacological profiles. nih.govnih.gov For instance, α6-containing subtypes can be distinguished by their high affinity for α-conotoxin MII. nih.gov The orientation of the ligand within the binding pocket, such as the angle between the pyridyl group and the azabicyclic system, can also differ between subtypes, providing another avenue for achieving selectivity. nih.gov

| Structural Feature | nAChR Subtype Preference | Rationale | Reference |

| Interaction with β2-Phe119 | α4β2 | This residue is not conserved in the β4 subunit. | nih.gov |

| Specific ligand conformation | α4β2 vs. α3β4 | Different folding of the ligand within the binding site. | nih.gov |

| High affinity for α-conotoxin MII | α6-containing subtypes | This toxin selectively binds to α6β2* nAChRs. | nih.gov |

| 2'-fluoro-deschloro modification | α4β2* and α7 | This analogue shows agonist activity at both subtypes. | frontierspartnerships.org |

Preclinical Pharmacological Investigations of Norchloroepibatidine

In Vitro Pharmacological Studies

In vitro studies have been crucial in elucidating the fundamental interaction of norchloroepibatidine with its molecular targets. These studies typically involve cell-based assays and binding assays with membrane preparations to quantify the affinity and selectivity of the compound for different nAChR subtypes.

Cell lines that are genetically modified to express specific nAChR subtypes, such as Human Embryonic Kidney (HEK-293) and the human neuroblastoma cell line (SH-SY5Y), are instrumental in determining the binding profile of this compound. nih.gov For instance, competitive binding assays using these cell lines have demonstrated the high affinity of this compound analogs for human α4β2 nAChRs. nih.gov The affinity of norchloro-fluoro-homoepibatidine (NCFHEB) enantiomers for the human α4β2 nAChR is comparable to that of epibatidine (B1211577). nih.gov However, the affinity for the human α3β4 nAChR is significantly lower, leading to an increased subtype specificity for α4β2 compared to epibatidine. nih.gov

Studies using membrane preparations from rat thalamus, which is rich in nAChRs, have further confirmed the high affinity of this compound and its analogs. nih.gov Competitive binding assays with radiolabeled epibatidine have shown that this compound analogs effectively inhibit this binding, indicating they share a common binding site on the receptor. nih.govnih.gov Specifically, N-methylated analogs of this compound have been shown to inhibit the in vitro binding of [3H]epibatidine to nAChRs with affinities in the picomolar range (27-50 pM). nih.gov

Metabolic Pathways and Disposition (DMPK/ADME, preclinical only)

In Vitro Metabolism (e.g., Liver Microsomes)

In vitro metabolic studies are fundamental in early drug discovery to anticipate how a compound will be processed in the body. nih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard tool as they contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. nih.govnih.gov

For a compound like this compound, initial in vitro screening would likely involve incubation with liver microsomes from various species, including humans, to determine its metabolic stability. nuvisan.com These assays measure the rate at which the compound is broken down, providing an estimate of its intrinsic clearance. nuvisan.com The primary metabolic reactions anticipated for the epibatidine scaffold are oxidations, such as hydroxylation and N-oxidation, catalyzed by CYP450 enzymes. Given the structure of this compound, potential primary metabolic pathways could include:

Hydroxylation: The addition of a hydroxyl group (-OH) to the azabicyclic ring system or the pyridyl moiety.

N-dealkylation: Although this compound lacks an N-alkyl group, this pathway is relevant for many of its parent structures.

Pyridine (B92270) Ring Oxidation: The pyridine nitrogen is a potential site for N-oxidation.

Following these initial Phase I reactions, the resulting metabolites could undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. nih.gov

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available |

| Monkey | Data Not Available | Data Not Available |

| This table illustrates the type of data generated from in vitro metabolic stability assays. The values are hypothetical and not based on actual experimental results for this compound. |

In Vivo Metabolite Identification and Characterization in Animal Models

Following in vitro assessment, preclinical animal models are used to identify the metabolites formed in vivo. nih.gov After administration of this compound to species such as rats or mice, biological samples like plasma, urine, and feces would be collected. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are then employed to separate, detect, and identify the parent drug and its metabolites. nih.gov

Based on the metabolism of related compounds, it is plausible that metabolites resulting from hydroxylation and subsequent glucuronidation would be identified in the urine and feces of test animals. The characterization of these metabolites is essential for understanding the complete disposition of the drug and for identifying any potentially active or toxic byproducts.

Table 2: Potential In Vivo Metabolites of this compound Identified in Preclinical Animal Models

| Metabolite | Proposed Structure | Biological Matrix | Method of Identification |

| M1 | Hydroxy-norchloroepibatidine | Urine, Plasma | LC-MS/MS |

| M2 | This compound-N-oxide | Urine | LC-MS/MS |

| M3 | Glucuronide conjugate of M1 | Urine, Feces | LC-MS/MS after enzymatic hydrolysis |

| This table presents hypothetical metabolites of this compound based on the known metabolism of similar structures. These have not been experimentally confirmed. |

Species Differences in Metabolism

Significant variations in drug metabolism can occur between different species, which can impact the translation of preclinical data to humans. openaccessgovernment.orgnih.gov These differences can be both quantitative (the rate of metabolism) and qualitative (the types of metabolites formed). nih.gov Such discrepancies often arise from variations in the expression and activity of CYP450 enzymes among species. nih.gov

For a compound like this compound, it would be crucial to perform comparative in vitro metabolism studies using liver microsomes from humans and various preclinical species (e.g., rat, mouse, dog, monkey). nuvisan.com This allows for the selection of the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. The lack of such published data for this compound means the most relevant animal model for its preclinical safety assessment remains to be determined.

Enantiomer Discrimination in Metabolic Processes

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-established that biological systems, including metabolic enzymes, can interact differently with each enantiomer. nih.gov This phenomenon, known as enantioselectivity, can result in one enantiomer being metabolized more rapidly than the other.

This differential metabolism can have significant pharmacological and toxicological implications. For instance, the two enantiomers of a drug can have different potencies and efficacies. If the more active enantiomer is metabolized faster, the duration of the drug's effect will be shorter. Conversely, if a toxic enantiomer is cleared more slowly, it could lead to safety concerns.

Studies on verapamil, for example, have shown that different CYP450 isoforms are involved in the metabolism of its R- and S-enantiomers at different rates. dls.com For this compound, it would be essential to conduct preclinical studies that separately analyze the metabolism of each of its enantiomers to fully understand its pharmacokinetic and pharmacodynamic profile.

Norchloroepibatidine As a Neuropharmacological Research Tool

Utility in Mapping Nicotinic Receptor Distribution

A significant application of norchloroepibatidine in neuropharmacological research is the mapping and visualization of nicotinic receptor distribution in the brain. By modifying the compound with radioactive isotopes, researchers can create radioligands that bind specifically to nAChRs, enabling their detection and quantification using advanced imaging techniques.

Detailed research findings in this area include:

Radiolabeling for In Vivo Studies : Tritiated (³H) versions of both (+) and (-) isomers of this compound have been successfully used as in vivo binding ligands for nAChRs. nih.govnih.gov Following injection in mice, the distribution of these radiolabeled compounds in the brain directly corresponds to the known locations of nicotinic receptors. nih.gov The binding is specific, as it can be displaced by other known nicotinic receptor ligands but not by drugs that target other receptor systems, such as muscarinic or dopaminergic receptors. nih.gov

Positron Emission Tomography (PET) Imaging : For non-invasive in vivo imaging in humans and other primates, this compound derivatives have been labeled with positron-emitting isotopes like Fluorine-18. Specifically, [¹⁸F]norchlorofluoroepibatidine has been utilized in PET studies to map the distribution of nAChRs in the brain. rti.org This technique provides a direct way to visualize the density and location of these receptors, offering insights into their role in both normal brain function and various neurological conditions. rti.orgmdpi.com

High Specificity and Favorable Ratios : Studies using ³Hthis compound have demonstrated a remarkably high ratio of specific to non-specific binding. For instance, the ratio of radioactivity in the superior colliculus (a region rich in nAChRs) to the cerebellum (a region with low nAChR density) was found to be very high, indicating excellent specificity of the ligand for its target. nih.gov

Probing nAChR Involvement in Neurological Functions (excluding disease treatment)

This compound serves as a precise probe to explore the fundamental roles of nicotinic acetylcholine (B1216132) receptors in various neurological processes. By selectively activating or blocking these receptors, researchers can elucidate their contribution to cognitive functions. The cholinergic system, in which nAChRs are a key component, is widely recognized for its critical role in processes like learning and memory. nih.gov

Key research applications include:

Learning and Memory : The brain's cholinergic pathways are integral to memory formation and retention. nih.govsciencedaily.com Nicotinic receptors, particularly, are involved in modulating the release of neurotransmitters that underpin synaptic plasticity, the cellular basis of learning. nih.gov Tools like this compound allow scientists to dissect the specific contribution of nAChR subtypes to these cognitive processes.

Contributions to Understanding Nicotinic Receptor Physiology

This compound and its parent compound, epibatidine (B1211577), have been invaluable in advancing the fundamental understanding of nicotinic acetylcholine receptor physiology. nih.govnih.gov These compounds act as powerful ligands that help characterize the structural and functional diversity of the nAChR family. nih.govnih.gov

Nicotinic receptors are ligand-gated ion channels that, upon binding to a neurotransmitter like acetylcholine, open to allow the influx of cations, leading to neuronal excitation. youtube.com They are composed of five subunits, and the various combinations of these subunits give rise to a wide array of receptor subtypes, each with distinct pharmacological properties and physiological roles. nih.gov

Research findings enabled by these tools include:

Subtype Characterization : The high affinity of this compound makes it a benchmark ligand in competitive binding assays to determine the affinity and selectivity of new, unknown compounds for different nAChR subtypes. nih.gov This is crucial for understanding the function of specific subtypes, such as the abundant α4β2* and α7 nAChRs in the brain. nih.gov

Elucidating Structure-Function Relationships : By studying how this compound and its analogs interact with nAChRs, scientists can infer details about the receptor's binding site and the conformational changes that lead to channel opening (gating). nih.govnih.gov This helps build a comprehensive picture of how receptor structure dictates its physiological function.

Modulation of Neurotransmitter Release : A primary role of nAChRs in the central nervous system is to modulate the release of other neurotransmitters, including dopamine, norepinephrine, glutamate, and GABA. nih.gov this compound can be used to selectively stimulate these receptors, allowing researchers to study the downstream effects on other neurotransmitter systems and understand the complex interplay that governs neural circuit function.

Facilitating Drug Discovery and Target Identification in Preclinical Research

The unique structure and potent activity of epibatidine and its analogs, including this compound, have established them as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design and synthesis of new drugs. mdpi.comarxiv.org

Key contributions in this area are:

Scaffold for Novel Ligands : The 7-azabicyclo[2.2.1]heptane core of this compound serves as a template for creating libraries of new compounds. nih.govsygnaturediscovery.com By making systematic chemical modifications to this scaffold, medicinal chemists can develop new molecules with improved properties, such as enhanced selectivity for a specific nAChR subtype or a more favorable balance of agonist versus antagonist activity. nih.govbiosolveit.de

Target Identification and Validation : The process of drug discovery involves identifying a biological target, such as a specific receptor subtype, that is implicated in a disease. dev.toresearchgate.net Compounds like this compound are used in preclinical models to validate these targets. For example, by observing the physiological or behavioral effects of selectively activating a particular nAChR subtype with a specific ligand, researchers can confirm that this subtype is a viable target for therapeutic intervention.

Development of Subtype-Selective Compounds : A major goal in nAChR research is to develop drugs that target only one or a few of the many subtypes to maximize therapeutic effects while minimizing side effects. Research on deschloroepibatidine analogs has led to the identification of compounds with high selectivity for the α4β2-nAChR over other subtypes like α3β4 and α7. nih.gov

The table below summarizes the properties of several 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogs, highlighting their utility as pharmacological tools in preclinical research. nih.gov

| Compound | Affinity for α4β2-nAChR (Ki, nM) | Affinity for α7-nAChR (Ki, nM) | Functional Activity at nAChR Subtypes | Significance in Preclinical Research |

|---|---|---|---|---|

| (±)-Epibatidine | 0.02 | 11 | Agonist | Potent, non-selective nAChR ligand; benchmark for affinity studies. |

| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | 0.04 | 3000 | Antagonist at α4β2, α3β4, and α7 | High affinity for α4β2 with antagonist properties; potential lead for development. |

| 2'-Fluoro-3'-(4-aminophenyl)deschloroepibatidine | 0.14 | >10000 | Antagonist at α4β2, α3β4, and α7 | Maintains high α4β2 affinity with different functional group for further modification. |

| 2'-Fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine | 0.11 | >10000 | Antagonist at α4β2, α3β4, and α7 | Highly selective for α4β2 over α3β4 and α7 subtypes; valuable pharmacological tool. |

Advanced Methodologies and Future Research Directions

Integration of Computational Chemistry and Molecular Modeling in SAR

The exploration of the structure-activity relationship (SAR) of Norchloroepibatidine and related compounds has been significantly accelerated by the integration of computational chemistry and molecular modeling. nih.gov These in silico approaches allow researchers to predict the biological activity of chemical compounds and understand their interactions at a molecular level, guiding the rational design of new derivatives. nih.govnih.gov

Molecular modeling, docking, and first-principles electronic structure calculations are employed to study how nAChRs bind with agonists like deschloroepibatidine, a close analog of this compound. nih.gov These computational studies can predict microscopic binding free energies for different ligand species, such as free bases and their protonated forms, at various nAChR subtypes, particularly the α4β2 receptor. nih.gov The accuracy of these models is critical and depends heavily on the chosen empirical force fields and the methods used for conformational sampling to identify the range of shapes a ligand can adopt. nih.gov

A significant challenge in modeling human nAChRs is the lack of high-resolution crystal structures. Researchers often rely on homology modeling, using templates like the acetylcholine-binding protein (AChBP), a naturally occurring soluble protein that shares remarkable structural homology with the ligand-binding domain of nAChRs. frontiersin.orgnih.gov By combining the AChBP crystal structure with computational chemistry, reasonable three-dimensional models of nAChR ligand-binding domains can be constructed to study ligand-receptor interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a quantitative correlation between the chemical properties of a series of compounds and their biological activities. nih.gov These models are instrumental in drug discovery, helping to predict the activity of unsynthesized compounds. nih.gov For instance, computational analyses, including molecular dynamics (MD) simulations, can elucidate key interactions between a ligand and the amino acid residues within the nAChR binding pocket. frontiersin.org This detailed understanding of SAR helps in the optimization of lead compounds to improve efficacy and selectivity. youtube.com

Application of Advanced Imaging Techniques (e.g., High-Resolution PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo study of biochemical processes, making it an invaluable tool for nAChR research. nih.gov The development of specific radiotracers for nAChRs enables the visualization and quantification of these receptors in the brain, offering insights into their role in various neurological conditions.

A key development in this area was the creation of ¹¹C-labeled N-methyl-norchloroepibatidine (N-[(11)C]methyl-NorchloroEPB) as a radioligand for PET studies. nih.gov This tracer was synthesized by methylating the precursor compound with [¹¹C]CH₃I. nih.gov In vivo studies in rats demonstrated that the brain uptake of N-[(11)C]methyl-NorchloroEPB was comparable to that of the well-established nAChR radioligand, N-[(11)C]methyl-epibatidine. nih.gov This finding establishes the potential of this compound derivatives as scaffolds for developing new PET imaging agents.

The utility of PET imaging in preclinical research is continually enhanced by technological advancements. Modern clinical PET/CT scanners, when equipped with advanced reconstruction algorithms like SharpIR, can provide high-resolution dynamic imaging for small animal studies. nih.gov These systems offer improved image quality, reduced distortion, and accurate quantification, which are critical for studying tracer kinetics in specific brain regions. nih.gov The ability to perform dynamic scans allows for the quantitative analysis of tracer uptake and binding over time. nih.gov

Future developments in PET technology, such as systems capable of detecting prompt gamma signals in addition to traditional positron signals, promise to enable multitracer imaging. ucsc.edu This would allow researchers to simultaneously visualize multiple biomarkers or receptor systems in a single scan, providing a more comprehensive understanding of complex neurochemical interactions. ucsc.edu Furthermore, these new technologies aim to overcome the inherent spatial resolution limitations of conventional PET, which is particularly important for imaging the small and intricate structures of the brain. ucsc.edu

Exploring Novel Biological Systems for nAChR Characterization

Characterizing the diverse family of nAChR subtypes and their specific functions requires a range of sophisticated biological systems and techniques. frontiersin.orgnih.gov The high degree of structural similarity across nAChR subtypes makes it challenging to develop subtype-selective drugs. acs.org

A widely used system for studying receptor function is the expression of nAChRs in Xenopus laevis oocytes. acs.org By injecting mRNA encoding specific α and β subunits into the oocytes, researchers can assemble functional receptors on the cell membrane. acs.org Two-electrode voltage clamp (TEVC) electrophysiology can then be used to measure the ionic currents generated upon agonist application, providing detailed information on the pharmacological properties (e.g., potency, efficacy) of compounds at specific receptor subtypes, such as α3β4 or α4β2. acs.org

To understand the composition and role of nAChRs in their native environment, researchers utilize advanced genetic and molecular tools in animal models. Translating ribosome affinity purification (bacTRAP) is a method used to isolate actively translated mRNAs from specific cell types, such as AgRP or POMC neurons in the mouse hypothalamus. nih.gov This technique allows for a precise analysis of which nAChR subunits are expressed in distinct neuronal populations. nih.gov Further characterization can be achieved using subunit-selective antibodies for immunoprecipitation to determine which subunits co-assemble to form functional receptors in a particular brain region. nih.gov

Model organisms like the nematode Caenorhabditis elegans offer a powerful platform for discovering novel proteins associated with nAChR function. embopress.org Through tandem affinity purification of a specific nAChR subtype followed by mass spectrometry, researchers have identified new proteins that act as positive or negative regulators of receptor activity and expression. embopress.org

The generation of knock-out mouse lines, where the gene for a specific nAChR subunit (e.g., α4) is deleted, is another crucial approach. nih.gov By comparing these mutant mice with their wild-type littermates using techniques like in situ hybridization and behavioral assays, scientists can investigate the physiological and behavioral roles of specific nAChR subtypes. nih.gov

Development of Novel Derivatives with Enhanced Pharmacological Properties

A primary goal of research involving this compound is the development of novel derivatives with improved pharmacological profiles, such as enhanced selectivity for specific nAChR subtypes or a shift from agonist to antagonist activity. nih.govnih.gov This is achieved through targeted chemical modifications of the parent scaffold. nih.gov

One successful strategy involves Suzuki cross-coupling reactions to introduce substituted phenyl rings onto the deschloroepibatidine core. nih.gov This led to the synthesis of a series of 3'-(substituted phenyl)deschloroepibatidine analogs, allowing for a systematic exploration of how different substituents affect binding and functional activity at α4β2 and α7 nAChRs. nih.gov

A significant breakthrough was the discovery that introducing a fluorine atom at the 2'-position of the pyridine (B92270) ring could convert the compound from an agonist to an antagonist. nih.gov The analog 2′-fluoro-3′-phenyldeschloroepibatidine was one of the first epibatidine (B1211577) analogs reported to exhibit nAChR antagonist properties. nih.gov This finding opened a new avenue for developing epibatidine-based compounds for conditions where blocking nAChR activity is desired.

Other synthetic strategies have focused on modifying the 7-azabicyclo[2.2.1]heptane skeleton. The synthesis of 1-substituted epibatidine analogues, for example, has yielded compounds with selective binding for the α4β2 nAChR subtype. rsc.org The Diels-Alder reaction is another versatile method used to rapidly generate the core azabicyclo[2.2.1]heptane scaffold, which can then be diversified to create libraries of novel analogs. researchgate.netsygnaturediscovery.com

The table below summarizes some of the key derivatives that have been synthesized and studied to achieve enhanced pharmacological properties.

| Derivative Name | Synthetic Strategy | Key Pharmacological Finding | Reference |

| 3'-(Substituted phenyl)deschloroepibatidine analogs | Palladium-catalyzed Suzuki cross-coupling | Systematic exploration of SAR at α4β2 and α7 nAChRs. | nih.gov |

| 2′-Fluoro-3′-phenyldeschloroepibatidine | Introduction of a 2'-fluoro substituent | First epibatidine analog reported to show nAChR antagonist properties. | nih.gov |

| 1-Substituted epibatidine analogs | Modification of the 7-azabicyclo[2.2.1]heptane skeleton | Achieved selective binding to the α4β2 nAChR subtype. | rsc.org |

| Tritium-labeled this compound | Reductive tritiation of epibatidine | Proved useful as a radiolabeled compound for in vivo labeling of nAChRs. | nih.gov |

These medicinal chemistry efforts, often guided by the computational models described in section 7.1, continue to produce novel compounds. frontiersin.org The ultimate aim is to develop agents with high potency and subtype selectivity, which could lead to new therapies for a variety of disorders involving the nicotinic cholinergic system. mdpi.commdpi.com

Q & A

Q. How can researchers integrate conflicting data from this compound studies into a coherent narrative?

- Methodological Answer : Use systematic review frameworks (PRISMA) to identify bias sources (e.g., assay sensitivity differences). Create "shell tables" to juxtapose contradictory findings, highlighting methodological divergences (e.g., cell line vs. primary culture). Consult interdisciplinary teams to reconcile pharmacological and toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.